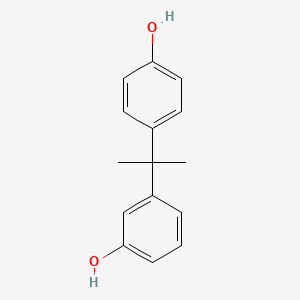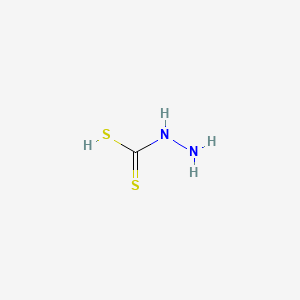
Bromoxon
Descripción general
Descripción
Bromoxon is an organophosphate compound known for its use as an insecticide. It is a derivative of bromophos, where the sulfur atom is replaced by an oxygen atom. This compound is recognized for its high toxicity to insects and its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function.
Métodos De Preparación
Bromoxon is synthesized through the oxidation of bromophos. The reaction involves the replacement of the sulfur atom in bromophos with an oxygen atom. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The industrial production of this compound follows similar synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes.
Análisis De Reacciones Químicas
Bromoxon undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various by-products, depending on the oxidizing agents and conditions used.
Reduction: Reduction of this compound can lead to the formation of bromophos or other related compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: In aqueous environments, this compound can hydrolyze to form less toxic products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bromoxon has several applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of organophosphate toxicity and enzyme inhibition.
Biology: Employed in studies investigating the effects of acetylcholinesterase inhibitors on nerve function and insect physiology.
Medicine: Research on potential antidotes and treatments for organophosphate poisoning often involves this compound as a reference compound.
Industry: Utilized in the development and testing of new insecticides and pest control methods.
Mecanismo De Acción
Bromoxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous stimulation of nerves, causing paralysis and death in insects. The molecular targets involved include the active site serine residue of acetylcholinesterase and other associated pathways.
Comparación Con Compuestos Similares
Bromoxon is similar to other organophosphate compounds such as:
Bromophos: The parent compound of this compound, where the sulfur atom is replaced by an oxygen atom in this compound.
Bromophos-ethyl: Another derivative of bromophos with an ethyl group instead of a methyl group.
Parathion: A widely used organophosphate insecticide with a similar mechanism of action.
What sets this compound apart is its specific structural modification, which enhances its potency as an acetylcholinesterase inhibitor compared to its parent compound, bromophos .
Propiedades
IUPAC Name |
(4-bromo-2,5-dichlorophenyl) dimethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl2O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQPSHLVNDJYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC1=CC(=C(C=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197549 | |
| Record name | Bromoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4855-62-3 | |
| Record name | Bromoxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)
![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)





![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)
